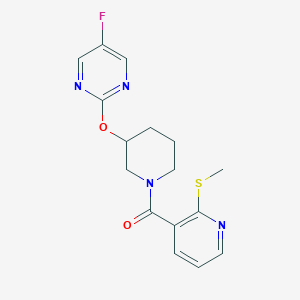
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H17FN4O2S and its molecular weight is 348.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone , often referred to as a fluoropyrimidine derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a fluoropyrimidine moiety, and a methylthio-substituted pyridine. The presence of the fluorine atom is significant as it enhances the compound's interaction with biological targets.
Fluoropyrimidines primarily exert their anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to the depletion of deoxythymidine triphosphate (dTTP), ultimately resulting in cell death, particularly in rapidly dividing cancer cells. The specific mechanisms include:
- Inhibition of DNA Synthesis : By mimicking uracil, fluoropyrimidines interfere with nucleotide metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
In Vitro Studies
Research on similar fluoropyrimidine compounds indicates significant cytotoxicity against various cancer cell lines. For instance:
While specific data for the compound is limited, its structural similarity to established agents like 5-fluorouracil (5-FU) suggests comparable activity.
In Vivo Studies
In vivo studies have demonstrated that similar compounds can significantly reduce tumor growth in animal models. For example:
- CF10 showed improved survival rates and reduced tumor sizes compared to control groups in colorectal cancer models, suggesting enhanced antitumor efficacy through unique pharmacological properties .
Case Studies
- Colorectal Cancer Treatment : A study exploring fluoropyrimidine derivatives found that compounds with similar structures effectively targeted colorectal tumors, leading to substantial reductions in tumor size and improved survival rates in murine models .
- Metastatic Models : In models simulating metastatic spread, fluoropyrimidine derivatives exhibited reduced inflammatory responses and improved localization to tumors, enhancing their therapeutic index .
科学研究应用
Medicinal Chemistry
The primary application of this compound lies in its potential therapeutic effects, particularly in the treatment of various diseases, including cancer and infectious diseases. The fluoropyrimidine moiety is known for its role in inhibiting enzymes involved in nucleic acid metabolism, which can disrupt cellular processes essential for cancer cell proliferation.
Anticancer Potential
Several studies have highlighted the anticancer properties of compounds similar to (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone. For instance, the inhibition of DHODH can lead to decreased DNA synthesis and cell proliferation in cancerous cells .
Case Studies
A notable case study involves the evaluation of similar fluoropyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies suggest that the structural characteristics of this compound may enhance its biological activity against tumors.
Infectious Disease Research
The compound's potential applications extend to infectious disease research. The inhibition of nucleic acid synthesis pathways can be critical in developing antiviral agents. Compounds that target similar pathways have shown promise in treating viral infections by disrupting the replication processes of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of this compound. Variations in substituents on the piperidine or pyrimidine rings can significantly influence biological activity and pharmacokinetic properties.
| Compound | Structural Features | Notable Differences |
|---|---|---|
| (E)-1-(3-(4-chloropyrimidin-2-yloxy)piperidin-1-yloxy)-3-phenypropene | Chlorine instead of fluorine | Different reactivity due to chlorine's properties |
| (E)-1-(3-(4-fluoropyrimidin - 2 - yloxy)piperidin - 1 - yloxy) - 3-phenypropene | Fluorine at different position | Variation in biological activity based on substitution pattern |
属性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-24-14-13(5-2-6-18-14)15(22)21-7-3-4-12(10-21)23-16-19-8-11(17)9-20-16/h2,5-6,8-9,12H,3-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBCWGXZYUSXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













